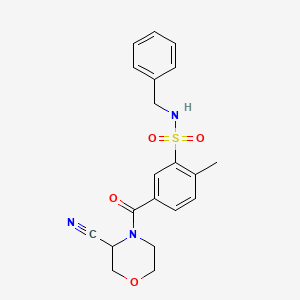![molecular formula C14H13Cl2N3O2S B2861484 5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1181555-13-4](/img/structure/B2861484.png)
5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using specific methods, and it has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of novel thiopyrimidine derivatives, including studies on their synthesis, crystal structure, and cytotoxic activity, highlights the potential of these compounds in the development of cancer therapeutics. For instance, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and studied for their cytotoxicity against various cancer cell lines, showing varied activities depending on the substituents and structural features (Stolarczyk et al., 2018).
Biological Evaluation and Anti-inflammatory Agents
The synthesis and biological evaluation of novel chemical derivatives, such as pyrazolopyrimidines, indicate their potential as anticancer and anti-5-lipoxygenase agents. These studies not only offer insights into the synthesis techniques but also evaluate the biological activities of these compounds, contributing to the discovery of new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Applications
Some derivatives of pyrimidine have been synthesized and tested for their antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents. The research on mercapto- and aminopyrimidine derivatives as potential antimicrobial agents exemplifies this application, where certain compounds exhibited significant activity against pathogenic microorganisms (El-kerdawy et al., 1990).
properties
IUPAC Name |
5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2S/c1-22-14-18-8-11(16)12(19-14)13(20)17-5-6-21-10-4-2-3-9(15)7-10/h2-4,7-8H,5-6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDUOSYWXDKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCOC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)
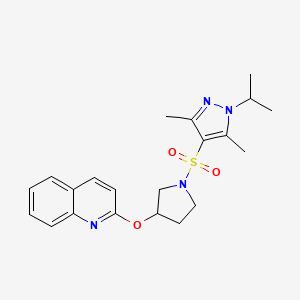
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B2861404.png)
![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)
methanone](/img/structure/B2861406.png)
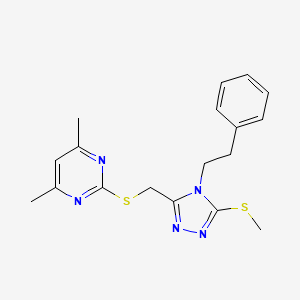
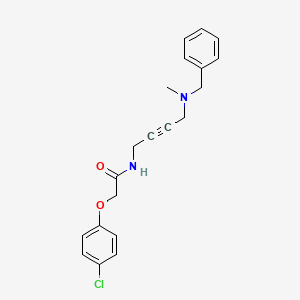
![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
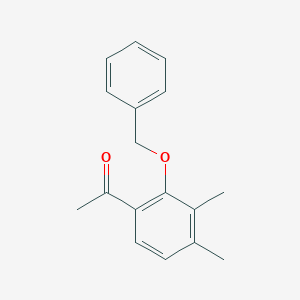
![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)
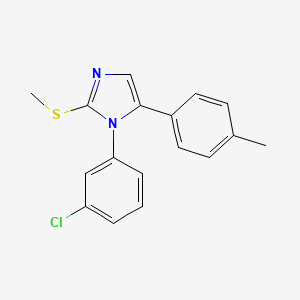
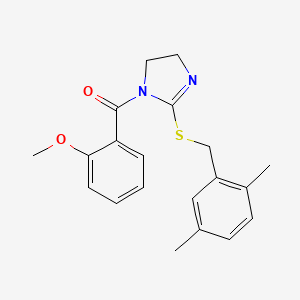
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)
